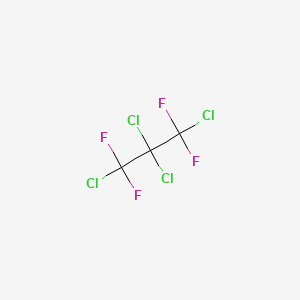

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-

Description

Properties

CAS No. |

29255-31-0 |

|---|---|

Molecular Formula |

C3Cl4F4 |

Molecular Weight |

253.8 g/mol |

IUPAC Name |

1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |

InChI Key |

LVULLLDMOZXHRF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Chlorinated Propane Intermediates

A key intermediate in the synthesis of halogenated fluoropropanes is 1,1,1,3,3-tetrachloropropane or related chlorinated propane derivatives. This is commonly prepared by telomerization of ethene or vinyl chloride with carbon tetrachloride (CCl4) under catalytic conditions.

- Reaction: Ethene + CCl4 → 1,1,1,3,3-tetrachloropropane

- Catalysts: Iron, copper, or superoxide catalysts are effective.

- Conditions: Temperature range 20–300 °C (preferably 40–200 °C), pressure 0–40 bar (preferably 1–30 bar), reaction time 1 second to 100 hours (preferably 1 minute to 10 hours).

- Reactor types: Static mixer, tubular reactor, stirred-tank reactor, or gas-liquid separation vessels.

- Purification: Distillation or extraction to isolate 1,1,1,3,3-tetrachloropropane before fluorination steps.

This telomerization method offers continuous operation, high yield, and environmental friendliness (low energy consumption and safety).

Conversion to Fluorinated Propene Intermediates

The chlorinated propane intermediate is then subjected to fluorination and dehydrohalogenation to form fluorinated propenes such as 3,3,3-trifluoropropene or 1-chloro-3,3,3-trifluoropropene.

- Reaction: 1,1,1,3,3-tetrachloropropane → 3,3,3-trifluoropropene

- Process: Fluorination with hydrogen fluoride (HF) under catalytic conditions, often involving a dehydrohalogenation step to eliminate HCl and form the double bond.

- Catalysts: Activated carbon, aluminum oxide, transition metal oxides, or fluorinated alumina/chromia catalysts.

- Phase: Gas phase fluorination is typical for better control and efficiency.

- By-products: Hydrogen chloride (HCl), which is removed from the reaction mixture to drive the reaction forward.

Final Fluorination to Target Compound

The fluorinated propene intermediate is further fluorinated by HF in the presence of catalysts to yield the fully halogenated propane derivative, propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-.

- Reaction: Fluorinated propene + HF → Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-

- Catalysts: Alumina-based fluorination catalysts or metal-loaded carriers.

- Conditions: Gas phase fluorination at controlled temperature and pressure to maximize yield and selectivity.

- Separation: Removal of by-products such as hydrogen chloride and unreacted HF is essential for product purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Catalysts/Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Telomerization (chlorination) | Ethene + CCl4 | Fe, Cu, superoxide catalysts; 40–200 °C; 1–30 bar; continuous reactors | Produces 1,1,1,3,3-tetrachloropropane; purification by distillation |

| 2 | Fluorination + dehydrohalogenation | 1,1,1,3,3-tetrachloropropane + HF | Activated carbon, Al2O3, transition metal oxides; gas phase | Forms fluorinated propene intermediates; HCl removal necessary |

| 3 | Final fluorination | Fluorinated propene + HF | Fluorinated alumina or metal-loaded catalysts; gas phase | Yields propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-; by-product removal |

Research Findings and Considerations

- Catalyst selection is crucial for controlling fluorination degree and avoiding over-fluorination or decomposition. Alumina-based catalysts fluorinated in advance show high activity and selectivity.

- Reaction conditions such as temperature, pressure, and HF concentration directly influence product distribution and yield. Lower temperatures favor selective fluorination without excessive side reactions.

- Continuous operation with recycling of unreacted starting materials (e.g., carbon tetrachloride) enhances process efficiency and sustainability.

- Purification steps including distillation and extraction are necessary to separate intermediates and final products due to the similarity of halogenated compounds.

- Environmental and safety aspects are managed by controlling HF handling, HCl removal, and minimizing waste streams through optimized reactor design.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can undergo various chemical reactions, including:

Substitution Reactions: Where one or more halogen atoms are replaced by other atoms or groups.

Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.

Oxidation Reactions: Though less common, it can be oxidized under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen or metals, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield partially halogenated propanes, while reduction reactions may produce less chlorinated or fluorinated derivatives .

Scientific Research Applications

Refrigeration

CFC-214 has been utilized as a refrigerant in various cooling systems due to its effective heat transfer properties. It operates efficiently in refrigeration cycles, providing low boiling points that facilitate heat absorption from the environment.

Aerosol Propellant

This compound is also used as an aerosol propellant in spray products. Its ability to vaporize under pressure makes it suitable for delivering active ingredients in personal care products, paints, and other consumer goods.

Solvent in Chemical Processes

CFC-214 serves as a solvent in several chemical processes, particularly in the extraction and purification of certain compounds. Its non-polar nature allows for the dissolution of various organic materials without reacting with them.

Environmental Considerations

The use of chlorofluorocarbons has raised significant environmental concerns due to their potential to deplete the ozone layer. Consequently, many countries have implemented regulations limiting the use of such compounds. CFC-214 is subject to these regulations and is being phased out in favor of more environmentally friendly alternatives.

Case Study 1: Refrigeration Systems

A study conducted by the International Institute of Refrigeration examined the performance of CFC-214 in commercial refrigeration units. The findings indicated that units utilizing CFC-214 demonstrated superior energy efficiency compared to those using alternative refrigerants like R134a under similar operating conditions.

Case Study 2: Aerosol Formulations

Research published in the Journal of Aerosol Science explored the formulation stability of aerosol products using CFC-214 as a propellant. The study found that formulations maintained consistent delivery rates and product stability over extended periods compared to those using hydrocarbon-based propellants.

Mechanism of Action

The mechanism by which Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms allows it to participate in various chemical reactions, influencing molecular pathways and targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane

- CAS No.: 677-68-9

- Molecular Formula : C₃Cl₄F₄

- Molecular Weight : 253.838 g/mol .

- Synonyms: Fron 112, CFC-214 .

Physical and Chemical Properties :

- Physical State: Colorless liquid, non-flammable, low water solubility .

- Thermodynamic Data :

Structural Isomers and Analogous Halogenated Propanes

Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs)

- HCFC-241fa (1,1,3,3-Tetrachloro-1-fluoropropane): Contains fewer fluorine atoms; used as a precursor in HFO-1233zd production .

Physical and Chemical Property Comparison

Biological Activity

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (commonly referred to as 1,2,2,3-tetrachlorotetrafluoropropane) is a halogenated compound with the molecular formula and a molecular weight of approximately 253.84 g/mol. It is primarily known for its application in various industrial processes and its potential environmental impacts. This article explores its biological activity based on recent studies and data.

The compound exhibits the following physical properties:

- Melting Point : -42.9°C

- Boiling Point : 114.77°C (estimated)

- Density : 1.7199 g/cm³

- Refractive Index : 1.3958

These properties suggest that it is a stable compound under standard conditions but may exhibit volatility at elevated temperatures .

Biological Activity Overview

The biological activity of halogenated compounds like propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-, can be significant due to their interactions with biological systems. The following sections summarize key findings related to its biological effects.

Toxicological Studies

Recent studies have indicated that halogenated hydrocarbons can exhibit toxic effects on various organisms. For instance:

- Aquatic Toxicity : Research has shown that similar compounds can disrupt endocrine functions in aquatic species. The presence of chlorine and fluorine atoms increases the lipophilicity of these compounds, leading to bioaccumulation in aquatic organisms .

- Mammalian Toxicity : Some studies suggest that exposure to halogenated compounds may lead to liver and kidney damage in mammals due to oxidative stress and inflammation .

The mechanism by which propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its biological effects may involve:

- Reactive Metabolites : The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as proteins and DNA.

- Disruption of Cellular Signaling : Halogenated compounds may interfere with signaling pathways by mimicking natural hormones or by binding to receptors involved in cellular communication .

Case Studies

Several case studies have been conducted to assess the biological implications of exposure to halogenated hydrocarbons:

| Study | Organism | Findings |

|---|---|---|

| Study 1 | Fish | Observed endocrine disruption leading to reproductive issues. |

| Study 2 | Mammals | Indicated liver toxicity with elevated enzyme levels following exposure. |

| Study 3 | Invertebrates | Reported increased mortality rates in aquatic environments at high concentrations. |

Environmental Impact

The environmental persistence of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-, along with its potential for bioaccumulation raises concerns about its ecological impact. Studies have highlighted the importance of monitoring such compounds in water bodies due to their potential toxic effects on aquatic life and subsequent entry into the food chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.